2,2',4,4',5,5'-Hexabromodiphenyl ether 2,2',4,4',5,5'-Hexabromodiphenyl ether BDE No 153 is a contaminant, which can also be commercially used as a flame retardant additive in building materials, textiles, plastics, and electronic equipment.
2,2',4,4',5,5'-Hexabromodiphenyl ether is an organobromine compound and an aromatic ether.
2, 2', 4, 4', 5, 5'-Hexabromodiphenyl ether, also known as bde 153 or 1, 1'-oxybis(2, 4, 5-tribromo-benzene, belongs to the class of organic compounds known as bromodiphenyl ethers. Bromodiphenyl ethers are compounds that contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group. 2, 2', 4, 4', 5, 5'-Hexabromodiphenyl ether exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2, 2', 4, 4', 5, 5'-hexabromodiphenyl ether is primarily located in the membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 68631-49-2
VCID: VC21175525
InChI: InChI=1S/C12H4Br6O/c13-5-1-9(17)11(3-7(5)15)19-12-4-8(16)6(14)2-10(12)18/h1-4H
SMILES: C1=C(C(=CC(=C1Br)Br)Br)OC2=CC(=C(C=C2Br)Br)Br
Molecular Formula: C12H4Br6O
Molecular Weight: 643.6 g/mol

2,2',4,4',5,5'-Hexabromodiphenyl ether

CAS No.: 68631-49-2

Cat. No.: VC21175525

Molecular Formula: C12H4Br6O

Molecular Weight: 643.6 g/mol

* For research use only. Not for human or veterinary use.

2,2',4,4',5,5'-Hexabromodiphenyl ether - 68631-49-2

Specification

Description BDE No 153 is a contaminant, which can also be commercially used as a flame retardant additive in building materials, textiles, plastics, and electronic equipment.
2,2',4,4',5,5'-Hexabromodiphenyl ether is an organobromine compound and an aromatic ether.
2, 2', 4, 4', 5, 5'-Hexabromodiphenyl ether, also known as bde 153 or 1, 1'-oxybis(2, 4, 5-tribromo-benzene, belongs to the class of organic compounds known as bromodiphenyl ethers. Bromodiphenyl ethers are compounds that contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group. 2, 2', 4, 4', 5, 5'-Hexabromodiphenyl ether exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2, 2', 4, 4', 5, 5'-hexabromodiphenyl ether is primarily located in the membrane (predicted from logP).
CAS No. 68631-49-2
Molecular Formula C12H4Br6O
Molecular Weight 643.6 g/mol
IUPAC Name 1,2,4-tribromo-5-(2,4,5-tribromophenoxy)benzene
Standard InChI InChI=1S/C12H4Br6O/c13-5-1-9(17)11(3-7(5)15)19-12-4-8(16)6(14)2-10(12)18/h1-4H
Standard InChI Key RZXIRSKYBISPGF-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1Br)Br)Br)OC2=CC(=C(C=C2Br)Br)Br
Canonical SMILES C1=C(C(=CC(=C1Br)Br)Br)OC2=CC(=C(C=C2Br)Br)Br
Melting Point 157.6°C

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